Product packaging for Pyridazine-4,5-diamine(Cat. No.:CAS No. 28682-70-4)

Pyridazine-4,5-diamine

Cat. No.: B1339910
CAS No.: 28682-70-4
M. Wt: 110.12 g/mol
InChI Key: CYCNSKOONFXROI-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a significant position in the field of heterocyclic chemistry. wikipedia.orgslideshare.net As one of the three isomers of diazine, alongside pyrimidine (B1678525) and pyrazine (B50134), the pyridazine core possesses a unique set of physicochemical properties attributed to its vicinal nitrogen atoms. scholarsresearchlibrary.com These characteristics include weak basicity, a notably high dipole moment, and a robust capacity for dual hydrogen bonding, which are of considerable importance in molecular recognition and drug-target interactions. nih.gov

Due to these electronic features, the pyridazine nucleus is often described as an "electron-deficient" system. scholarsresearchlibrary.com This property makes it a valuable and versatile scaffold in medicinal chemistry, where it is sometimes employed as a less lipophilic bioisostere for the more common phenyl ring, aiming to enhance the pharmacokinetic profile of a drug candidate. nih.govtaylorandfrancis.com The structural motif is present in several approved pharmaceutical drugs and is also a key component in a number of commercial herbicides. wikipedia.orgnih.gov Consequently, the pyridazine framework is a subject of intense research, with its derivatives being explored for a vast array of biological activities. researchgate.netnih.gov

Historical Development and Early Research Trajectories

The journey of pyridazine chemistry began in the late 19th century. The parent compound, pyridazine, was first prepared by the Nobel laureate Emil Fischer in 1885 through the condensation of phenylhydrazine (B124118) and levulinic acid during his seminal investigations into indole (B1671886) synthesis. wikipedia.org An alternative early synthesis involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step to yield the parent heterocycle. wikipedia.org Foundational work on hydrazine (B178648) derivatives by Fischer in the 1890s further provided critical methodologies for the manipulation of nitrogen-containing heterocyclic rings, which indirectly supported the burgeoning field of pyridazine chemistry.

While the precise discovery date of Pyridazine-4,5-diamine is not clearly documented in early literature, its development is built upon this rich history of its parent core. The extensive chemical development of pyridazines and their derivatives prior to 2008 has been thoroughly documented in comprehensive chemical reviews. researchgate.net

Current Research Landscape and Interdisciplinary Relevance

In the contemporary scientific landscape, this compound and its related structures are at the forefront of interdisciplinary research. The broad spectrum of biological activities exhibited by pyridazine derivatives makes them a focal point for innovation in several fields. scholarsresearchlibrary.comresearchgate.net The applications span medicinal chemistry, materials science, and agricultural science. mdpi.comresearchgate.net

In medicine, pyridazine-based compounds are actively investigated as scaffolds for developing novel therapeutics against a range of diseases, including cancer, inflammation, and viral infections. researchgate.netnih.govnih.gov In the realm of materials science, the unique electronic and coordinating properties of the pyridazine core are harnessed for the synthesis of advanced functional materials. mdpi.com Researchers are exploring their use as ligands in metal complexes and as building blocks for polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic materials. researchgate.netresearchgate.net Furthermore, there is an emerging interest in pyridazine frameworks for the development of high-energy density materials. rsc.org In agriculture, pyridazine derivatives have established roles as effective herbicides, fungicides, and insecticides. researchgate.netchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4 B1339910 Pyridazine-4,5-diamine CAS No. 28682-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCNSKOONFXROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557538
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-70-4
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Properties and Synthesis

Molecular Structure and Spectroscopic Data

Pyridazine-4,5-diamine is a heterocyclic compound with the chemical formula C₄H₆N₄ and a molecular weight of approximately 110.12 g/mol . smolecule.com Its structure consists of a six-membered pyridazine (B1198779) ring substituted with two primary amine (-NH₂) groups at the adjacent C4 and C5 positions.

The structural confirmation of this compound and its derivatives relies on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate and verify the molecular architecture of newly synthesized compounds. researchgate.netresearchgate.net For instance, IR spectra of pyridazine derivatives typically show characteristic absorption bands for N-H stretching in the amine groups, while NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms within the molecule, confirming the substitution pattern on the pyridazine ring. nih.govresearchgate.net

Synthetic Routes: Precursors and Mechanisms

The synthesis of the pyridazine core generally involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine-based reagents. wikipedia.org this compound itself serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. smolecule.com

Specific synthetic routes have been developed for substituted derivatives. For example, 3,6-dibromothis compound can be prepared from 4,7-dibromo nih.govmdpi.comthiadiazolo[3,4-d]pyridazine. researchgate.net This reaction proceeds via the reductive cleavage of the fused thiadiazole ring using a reagent like sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF), which yields the desired ortho-diamine functionality on the pyridazine core. researchgate.net Other advanced strategies for creating diverse pyridazine structures include the Diaza-Wittig reaction, starting from 1,3-diketones, and various cycloaddition reactions. mdpi.comkuleuven.be

Physicochemical Characteristics: Solubility, Stability, and Reactivity

This compound is a solid at ambient temperature. smolecule.comcymitquimica.com It demonstrates solubility in polar organic solvents. smolecule.com The aqueous solubility of its derivatives is governed by key physicochemical parameters such as the octanol-water partition coefficient (logP) and the topological polar surface area (PSA).

The compound exhibits a rich and versatile reactivity profile, which stems from the combination of its electron-deficient aromatic ring and the two nucleophilic amino groups. smolecule.com The adjacent amine functionalities are reactive sites that can readily participate in subsequent chemical transformations, including alkylation, acylation, and cyclization reactions. smolecule.com A notable reaction is its condensation with various carbonyl compounds to generate fused imidazo[4,5-b]pyridine systems, which are important scaffolds in drug discovery. smolecule.com It can also undergo cyclization with reagents like nitrite (B80452), leading to the formation of triazole-fused heterocycles. smolecule.com

Reactivity and Mechanistic Investigations of Pyridazine 4,5 Diamine

Nucleophilic and Electrophilic Reactivity Profiles

The chemical character of Pyridazine-4,5-diamine is distinctly amphiphilic. The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency is a consequence of the electronegativity of the nitrogen atoms, which withdraws electron density from the carbon atoms of the ring, rendering them susceptible to nucleophilic attack. nih.gov Conversely, the two amino groups attached to the C4 and C5 positions are electron-rich and serve as nucleophilic centers, readily reacting with various electrophiles. smolecule.com

This dual reactivity profile allows this compound to participate in a variety of chemical transformations:

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution reactions.

Reactions at the Amino Groups: The nucleophilic amino groups can undergo sequential reactions such as alkylation and acylation. smolecule.com This allows for the controlled introduction of various functional groups.

Condensation Reactions: this compound readily condenses with carbonyl compounds, such as dicarbonyls, to form fused heterocyclic systems like imidazo[4,5-b]pyridines. smolecule.com This reactivity is a cornerstone of its use in synthetic chemistry.

Cyclization Reactions: The vicinal diamine arrangement is ideal for the construction of fused five-membered rings. For example, reaction with nitrous acid (generated from sodium nitrite) leads to the formation of 1H-1,2,3-triazolo[4,5-c]pyridazines. smolecule.com It can also be used to synthesize nih.govresearchgate.netchalcogenadiazolo[3,4-d]pyridazines, which are of interest for materials science. smolecule.com

The reactivity can be modulated by substituents on the pyridazine ring. For instance, the presence of electron-withdrawing groups can further enhance the electrophilicity of the ring, while electron-donating groups can increase the nucleophilicity of the amino moieties.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively reported in publicly available literature. However, studies on related pyridazine derivatives provide insights into the factors governing their reaction rates and equilibria.

The optimization of reaction conditions, such as the choice of solvent and catalyst, is a common theme in the synthesis of pyridazine derivatives, suggesting that reaction kinetics are a critical aspect of their chemistry. For example, in the synthesis of imidazopyridazine-based compounds from this compound, the use of polar solvents like glycerol (B35011) has been shown to enhance reaction rates, and acid catalysts like phosphoric acid can improve yields and selectivity. These observations imply that the reaction proceeds through a mechanism where polarity and protonation play key roles in the rate-determining step.

Furthermore, studies on the reaction of related pyrimido[4,5-c]pyridazine-diones with diamines have indicated that the process can be highly sensitive to entropy factors. In these cases, the yield of the cyclized product decreases as the length of the alkyl chain in the diamine increases, suggesting that the conformational freedom of the reactants and the transition state significantly influences the reaction outcome.

While quantitative data such as rate constants, activation energies, and thermodynamic parameters (ΔH, ΔS, ΔG) for this compound are scarce, the qualitative evidence points to a chemistry that is influenced by both kinetic and thermodynamic factors. The stability of the resulting fused heterocyclic products often provides a strong thermodynamic driving force for the reactions.

Mechanistic Elucidation of Key Transformations

The reactions of this compound are foundational to the synthesis of various fused heterocyclic systems. The mechanisms of these transformations are generally understood based on established principles of organic chemistry.

Condensation with 1,4-Dicarbonyl Compounds: The standard method for synthesizing the pyridazine ring itself involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). youtube.combaranlab.org This process typically proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is then oxidized to the aromatic pyridazine. youtube.com When this compound is used as a building block, its vicinal amino groups can react with 1,2-dicarbonyl compounds. The mechanism involves a double condensation, where each amino group forms an imine with one of the carbonyl groups, followed by cyclization and aromatization (often through oxidation or elimination) to yield a fused pyrazine (B50134) ring, resulting in a pteridine-like system.

Diazotization and Cyclization: The reaction of this compound with nitrous acid to form a fused triazole ring is a classic example of diazotization of a heterocyclic amine. The proposed mechanism involves the following steps:

Formation of the nitrosonium ion (NO⁺) from sodium nitrite (B80452) in an acidic medium. byjus.com

Electrophilic attack of the nitrosonium ion on one of the amino groups to form an N-nitrosoamine intermediate. byjus.com

Tautomerization of the N-nitrosoamine to a diazohydroxide. byjus.com

Protonation of the diazohydroxide and subsequent loss of water to form a diazonium ion. byjus.com

Intramolecular cyclization, where the lone pair of the adjacent amino group attacks the diazonium group, leading to the formation of the triazole ring with the elimination of a proton.

This intramolecular cyclization is favored due to the proximate arrangement of the reacting groups.

Formation of Fused Imidazoles: The reaction with aldehydes or carboxylic acids (or their derivatives) to form imidazo[4,5-d]pyridazine structures is another key transformation. For instance, with an aldehyde, the mechanism likely involves the initial formation of a Schiff base with one amino group, followed by an intramolecular cyclization where the second amino group attacks the imine carbon. Subsequent oxidation or elimination leads to the aromatic fused imidazole (B134444) ring.

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound and its derivatives is a significant aspect of their chemistry, influencing their synthesis, reactivity, and potential applications, for instance, in materials science.

Oxidation and Reduction: this compound can undergo both oxidation and reduction reactions.

Oxidation: The diamine can be oxidized to form pyridazine-4,5-dione. This transformation involves the conversion of the amino groups to carbonyl groups. The pyridazine ring itself can also be oxidized at the nitrogen atoms to form N-oxides, typically using peracids. wikipedia.org

Reduction: The pyridazine ring can be reduced to yield tetrahydropyridazine derivatives. Catalytic hydrogenation is a common method for this transformation, which saturates the heterocyclic ring. wikipedia.org

Electrochemical Properties: Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox properties of pyridazine derivatives. While specific data for this compound is limited, studies on related structures provide valuable insights. The pyridazine core is electrochemically active, and its redox potentials are influenced by the nature and position of substituents.

For instance, studies on pyridazine derivatives with donor moieties have shown that these compounds exhibit reversible or quasi-reversible oxidation processes. nih.gov The ionization potentials can be estimated from the onset of the oxidation peak in cyclic voltammograms. The electrochemical behavior of many nitrogen-containing heterocycles is also highly dependent on pH, with protonation affecting the reduction and oxidation potentials. researchgate.net

The table below summarizes electrochemical data for some related pyridazine and diamine heterocyclic derivatives, illustrating the range of observed redox potentials.

Compound/Derivative ClassMethodKey FindingsReference(s)
Pyridazine derivatives with donor moietiesCyclic VoltammetryShowed quasi-reversible to reversible oxidation. Ionization potentials determined to be 5.38 and 5.42 eV. nih.gov
4,4'-Azobispyridine-1,1'-dioxidePolarography, Cyclic VoltammetryTwo reversible one-electron transfer steps observed at -0.73 V and -1.35 V vs. SCE in DMF. utexas.edu
2-Hydroxy-3-phenyl-6-methylpyrazinePolarography, Cyclic VoltammetryReduction is highly pH-dependent. An overall two-electron, two- or three-proton process is observed. researchgate.net
Imidazo[4,5-b]pyridine derivativesSquare-Wave VoltammetryOxidation potentials are influenced by substituents. The derivative with a p-N,N-(CH₂CH₃)₂ group showed the lowest oxidation potential (Ea = 0.626 V). irb.hr

These studies collectively suggest that this compound is expected to be electrochemically active. The amino groups would likely lower the oxidation potential compared to the unsubstituted pyridazine, making it more susceptible to oxidation. The precise redox potentials would be influenced by the solvent and pH conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For pyridazine-4,5-diamine, both ¹H and ¹³C NMR are fundamental, with advanced 2D NMR techniques offering further confirmation of its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the protons on the pyridazine (B1198779) ring and the amine groups will exhibit characteristic chemical shifts. The two protons on the pyridazine ring are expected to appear as a singlet, or as a pair of doublets if they are magnetically non-equivalent, in the aromatic region of the spectrum. The protons of the two amino groups (-NH₂) will also produce a signal, which may be broadened due to quadrupole effects of the nitrogen atom and exchange with solvent protons. The integration of these signals corresponds to the number of protons, confirming the presence of two ring protons and four amine protons.

While specific chemical shift values can vary slightly depending on the solvent and concentration, a representative ¹H NMR data set for a derivative, 3,6-bis(4-butoxyphenyl)this compound, provides insight into the types of signals expected. thieme-connect.de For the parent compound, the key is to identify the signals corresponding to the pyridazine ring protons and the amine protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. This compound has four carbon atoms in its structure. The two carbon atoms of the pyridazine ring bonded to the amino groups (C4 and C5) will have different chemical shifts from the carbon atom adjacent to the two nitrogen atoms (C3 and C6). The symmetry of the molecule will influence the number of distinct signals observed. If the molecule is symmetrical, fewer signals will be observed. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, with those bonded to electronegative atoms like nitrogen appearing at higher chemical shifts (downfield).

Predicted NMR Data for this compound
TechniqueSignalPredicted Chemical Shift (ppm)Assignment
¹H NMRSinglet~7.5-8.0H3, H6
¹H NMRBroad SingletVariable (exchangeable)-NH₂ (4H)
¹³C NMRSignal 1~140-150C4, C5
¹³C NMRSignal 2~125-135C3, C6

Advanced NMR Techniques (e.g., 2D NMR)

To further confirm the structural assignment of this compound and its derivatives, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) can establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For instance, an HMBC experiment would show correlations between the amine protons and the C4 and C5 carbons, as well as between the ring protons and their adjacent carbon atoms, providing unambiguous evidence for the assigned structure. The use of such advanced techniques is crucial in the characterization of novel derivatives synthesized from this compound. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. thieme-connect.de For this compound, these methods are particularly useful for confirming the presence of the amine (-NH₂) groups and the aromatic pyridazine ring.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine groups typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-1600 cm⁻¹ region. The N-H bending vibrations are also expected to be observed around 1600 cm⁻¹. evitachem.com A comparative study of the IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. thieme-connect.de

Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric and symmetric)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
N-H Bend~1600
C=N and C=C Stretch (ring)1400 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₄H₆N₄. The experimentally determined mass should be in close agreement with the calculated theoretical mass. The molecular weight of this compound is approximately 110.12 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural information. In the electron-impact mass spectrum of the parent pyridazine ring, a characteristic loss of a neutral nitrogen molecule (N₂) is a primary fragmentation pathway. thieme-connect.de For this compound, fragmentation would likely involve the loss of the amino groups and cleavage of the pyridazine ring. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy. The characterization of derivatives of this compound consistently relies on HRMS to confirm their molecular weights. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, which contains a pyridine (B92270) ring and amino group chromophores, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected are π→π* and n→π*.

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridazine ring. The n→π* (non-bonding to anti-bonding) transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms of the amino groups or the ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in readily available literature, analysis of related structures provides insight into its expected spectral characteristics. Aromatic diamine compounds typically exhibit strong UV-Vis absorption bands with maxima in the range of 300–327 nm, which are attributable to π-π* and n-π* transitions. researchgate.net For example, one aromatic diamine showed a maximum absorption at 305 nm researchgate.net, while another registered a peak at 310 nm researchgate.net. Furthermore, a study on a derivative synthesized from 3,6-dibromothis compound, 7-bromo- researchgate.netebi.ac.uknih.govselenadiazolo[3,4-d]pyridazin-4(5H)-one, reported multiple absorption maxima in DMSO at 254 nm, 301 nm, and 360 nm. mdpi.com These values highlight the regions where pyridazine-based diamine structures are electronically active.

Table 1: UV-Vis Absorption Data for Related Diamine and Pyridazine Compounds

CompoundSolventλmax (nm)Assigned TransitionReference
Aromatic Diamine (unspecified)NMP305π→π* / n→π researchgate.net
Aromatic Diamine (unspecified)NMP310π→π researchgate.net
7-bromo- researchgate.netebi.ac.uknih.govselenadiazolo[3,4-d]pyridazin-4(5H)-oneDMSO254, 301, 360Not Specified mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not prominently available, the analysis of its isomers and derivatives offers valuable structural insights. Characterization of derivatives frequently employs X-ray crystallography to confirm bicyclic scaffold geometries.

For comparative purposes, the well-characterized crystal structure of Pyridine-2,5-diamine, an isomer of this compound, provides a useful reference for understanding the solid-state packing and molecular geometry of a diaminopyridine system. nih.gov In the crystal structure of Pyridine-2,5-diamine, the molecules are linked by intermolecular N—H⋯N hydrogen bonds to form a three-dimensional network. nih.gov The pyridine nitrogen atom acts as a hydrogen bond acceptor, linking two molecules into a centrosymmetric dimer, while further hydrogen bonds between the amino groups consolidate the crystal packing. nih.gov The nitrogen atoms of the amino groups exhibit a trigonal–pyramidal configuration and are slightly out of the pyridine plane. nih.gov Such hydrogen bonding patterns are crucial in dictating the solid-state architecture of these types of compounds.

The detailed crystallographic data for Pyridine-2,5-diamine are presented below.

Table 2: Crystallographic Data for Pyridine-2,5-diamine

ParameterValue
Chemical FormulaC₅H₇N₃
Formula Weight (Mr)109.14
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.4447 (11)
b (Å)7.1447 (7)
c (Å)12.8030 (12)
Volume (Å3)1046.89 (17)
Z8
Temperature (K)296
RadiationMo Kα
Density (calculated) (Mg m-3)1.385
nih.gov

Mentioned Compounds

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of Pyridazine-4,5-diamine. These calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic behavior within the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the properties of pyridazine-based compounds due to its balance of accuracy and computational cost. researchgate.netiiste.org DFT studies have been instrumental in confirming the molecular geometry of this compound, revealing a predominantly planar conformation as the most energetically favorable arrangement. smolecule.com This planarity is attributed to the aromatic nature of the pyridazine (B1198779) ring system. smolecule.com

DFT calculations are frequently employed to determine key electronic properties. For the parent pyridazine molecule and its derivatives, DFT has been used to calculate optimized structures, total energies, electronic states, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iiste.orgresearchgate.net These calculations help in understanding the molecule's stability and reactivity. For instance, the energy gap of a pyridazine derivative was found to be a key factor in its potential application as a semiconductor material. researchgate.net

Furthermore, DFT is applied to predict the regioselectivity of chemical reactions, guiding synthetic strategies. smolecule.com By analyzing the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEPS), researchers can estimate the chemical reactivity and kinetic stability of pyridazine structures. mdpi.comnih.gov This approach allows for the calculation of global descriptor parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ), which are compared with experimental biological activity data. mdpi.com DFT has also been used to support complex reaction pathways, such as in the synthesis of pyrimido[4,5-d]pyridazines. researchgate.net

Table 1: Selected DFT-Calculated Properties for Pyridazine and Derivatives

This table is interactive. You can sort and filter the data.

Compound Method/Basis Set Calculated Property Value Reference
Pyridazine B3LYP/6-31(d, p) Energy Gap 5.35 eV iiste.org
Pyridazine B3LYP/6-31(d, p) Ionization Potential 9.81 eV iiste.org
Pyridazine B3LYP/6-31(d, p) Dipole Moment 4.01 Debye iiste.org
3Pyridazine-As DFT Energy Gap 2.27 eV researchgate.net
Dicyano Pyridazine B3LYP/6-31G** Energy Gap 4.613 eV researchgate.net
Dicyano Pyridazine B3LYP/6-31G** Chemical Hardness 2.306 eV researchgate.net
Imidazo[4,5-b]pyridine B3LYP/6-31G(d,p) HOMO Energy -6.21 eV uctm.edu
Imidazo[4,5-b]pyridine B3LYP/6-31G(d,p) LUMO Energy -1.53 eV uctm.edu

Alongside DFT, ab initio and semi-empirical methods offer alternative approaches for quantum chemical calculations. Ab initio methods are based on first principles without the use of experimental parameters, providing highly accurate results, though often at a high computational expense. researchgate.net

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from empirical data. wikipedia.orgscispace.com This approach makes them computationally much faster than ab initio methods, rendering them suitable for treating very large molecules where full Hartree-Fock calculations would be too costly. wikipedia.orgdntb.gov.ua These methods are particularly useful for extensive conformational sampling and for studying large biomolecular systems. nih.gov

Common semi-empirical methods include AM1, PM3, and the more recent PM7, as well as DFT-based tight-binding methods like GFN2-xTB and DFTB. nih.govnih.gov While their results can be less accurate if the molecule under study differs significantly from the databases used for parameterization, they are valuable for generating initial structural models and exploring reaction mechanisms. wikipedia.orgnih.gov For example, semi-empirical methods have been benchmarked for their ability to predict molecular structures and energy profiles along reaction coordinates, proving qualitatively correct in many cases. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its derivatives, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how ligands like pyridazine derivatives interact with the active sites of protein targets. rsc.org

Docking studies on various pyridazine-containing compounds have successfully elucidated their binding modes. For instance, derivatives have been docked into the active sites of enzymes like c-Met, Pim-1, COX-2, and cyclin-dependent kinase 2 (CDK2). rsc.orgrsc.orgnih.gov These studies reveal crucial ligand-target interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov In one study, new pyrazole–pyridazine hybrids showed a respectable binding affinity towards the COX-2 active site, consistent with their observed inhibitory activity. rsc.org Similarly, docking of triazolo[4,3-b]pyridazine derivatives suggested a mode of interaction at the ATP-binding site of c-Met and Pim-1 kinases. rsc.org

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. researchgate.net For pyridazine derivatives, MD simulations can complement docking studies by revealing the stability of the ligand-protein complex and the dynamic behavior of the ligand within the binding pocket. The GROMACS package is one of the software suites used to perform such simulations on pyridazine derivatives. researchgate.net These simulations can help to understand the flexibility of the ligand and the target, providing a more realistic picture of the binding event than static docking poses alone.

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides deep insights into its chemical properties and reactivity. This analysis typically involves examining the molecular orbitals, charge distribution, and electrostatic potential.

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For pyridazine and its derivatives, the HOMO and LUMO orbitals have been computed using methods like DFT. researchgate.netdigitellinc.com For example, in 4,5-dicyanopyridazine, FMO calculations were used to understand its surprising reactivity in Hetero Diels-Alder reactions. nih.gov Natural Bonding Orbital (NBO) analysis is another technique used to study charge density, bonding orbitals, and the electrostatic potential, giving insight into possible bonding sites and charge distribution within the molecule. digitellinc.com This analysis of the electronic structure is critical for designing new pyridazine derivatives with specific electronic and reactive properties for applications in materials science and drug discovery. digitellinc.comacs.org

Frontier Molecular Orbitals (FMOs) Analysis

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, specific energy values and visual representations of these orbitals, which would elucidate its electrophilic and nucleophilic sites, are not readily found in current literature. Such an analysis would typically involve quantum chemical calculations to determine the energy levels and spatial distribution of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are vital for predicting how a molecule will interact with other charged species. An MEP map of this compound would illustrate the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions. However, specific MEP maps with corresponding electrostatic potential values for this compound are not available in the reviewed literature.

Charge Distribution and Bonding Analysis (e.g., NBO, Mulliken)

Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis provide detailed information about the distribution of electron density across a molecule and the nature of its chemical bonds. This data is fundamental for understanding the polarity and reactivity of this compound. Unfortunately, specific charge distribution values and detailed NBO analyses for this molecule have not been published.

HOMO-LUMO Gap Analysis and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The precise calculated value for the HOMO-LUMO gap of this compound, along with a detailed discussion of its electronic properties, is not currently available.

Tautomerism and Conformational Studies

Many nitrogen-containing heterocyclic compounds can exist in different tautomeric forms. A computational study of this compound would be necessary to determine the relative stabilities of its potential tautomers and to understand its conformational preferences. Such studies, which are crucial for predicting its behavior in different environments, have not been specifically reported for this compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Drug-Likeness Properties

In silico predictions of ADME properties are essential in the early stages of drug discovery. While some studies have performed ADME predictions on more complex derivatives of this compound, a specific and detailed ADME and drug-likeness profile for the parent molecule itself is not available. researchgate.netresearchgate.net Such a profile would typically include parameters like lipophilicity (logP), aqueous solubility, and adherence to established rules like Lipinski's rule of five.

Analysis of Non-Covalent Interactions (e.g., Anion-π Interactions, Hydrogen Bonding, π-π Stacking)

The amino groups and the pyridazine ring in this compound suggest the potential for various non-covalent interactions, which are critical in supramolecular chemistry and biological systems. A detailed theoretical analysis would be required to quantify the strength and nature of potential hydrogen bonds, π-π stacking, and anion-π interactions. This level of specific computational analysis for this compound is not present in the current body of scientific literature.

Advanced Computational Techniques for Structural and Electronic Characterization

Computational and theoretical chemistry offer powerful tools for the in-depth analysis of molecular structures and electronic properties. While specific advanced analyses using techniques such as the Density Overlap Region Indicator (DORI), Radial Distribution Function (RDF), and Spherical Harmonics have not been extensively published for this compound itself, the application of Density Functional Theory (DFT) to related pyridazine structures provides a foundational understanding of its electronic characteristics. These foundational studies, coupled with a theoretical exploration of how advanced techniques could be applied, offer a comprehensive view of the molecule's structural and electronic profile.

Foundational DFT Studies on Pyridazine Derivatives

DFT calculations are a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. For pyridazine and its derivatives, DFT has been employed to determine key electronic properties, providing insights into reactivity and stability. researchgate.netgsconlinepress.com These studies typically focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. joaquinbarroso.com

Molecular electrostatic potential maps provide a visualization of the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netcornell.edu For pyridazine derivatives, MEP analysis typically shows negative potential around the nitrogen atoms, indicating these are sites susceptible to electrophilic attack.

Below are interactive tables summarizing representative data from DFT studies on pyridazine and its derivatives, which can be considered analogous for understanding the general electronic landscape of this compound.

Table 1: Calculated Electronic Properties of Pyridazine Derivatives

This table presents data from DFT calculations on various pyridazine derivatives, illustrating the range of electronic properties within this class of compounds. The values can be used to infer the expected electronic behavior of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Pyridazine-7.45-0.686.774.67
5-phenyl-6-ethyl-pyridazine-3-thione-5.79-2.313.484.89
5-phenyl-6-ethylpridazine-3-one-6.21-1.934.283.45
Dicyano Pyridazine Derivative 1-8.41-4.414.001.33
Dicyano Pyridazine Derivative 2-8.59-4.893.704.96

Data sourced from studies on pyridazine and its derivatives. gsconlinepress.comcore.ac.ukusd.ac.id

Table 2: Global Reactivity Descriptors of Pyridazine Derivatives

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the chemical reactivity and stability of molecules.

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Global Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)
Pyridazine4.0653.3850.2952.438
5-phenyl-6-ethyl-pyridazine-3-thione4.0501.7400.5754.714
5-phenyl-6-ethylpridazine-3-one4.0702.1400.4673.869
Dicyano Pyridazine Derivative 16.4102.0000.50010.272
Dicyano Pyridazine Derivative 26.7401.8500.54112.288

Data sourced from studies on pyridazine and its derivatives. gsconlinepress.comcore.ac.ukusd.ac.id

Density Overlap Region Indicator (DORI)

The Density Overlap Region Indicator (DORI) is a scalar field based on the electron density that is used to visualize and quantify both covalent and non-covalent interactions within and between molecules. epfl.chnih.gov DORI is particularly useful because it can simultaneously reveal covalent bonding patterns and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the same value range. researchgate.net

For a molecule like this compound, a DORI analysis would be invaluable for several reasons:

Intramolecular Interactions: It could visualize the covalent bond framework, highlighting the degree of electron sharing in the C-C, C-N, N-N, and N-H bonds. Furthermore, it could reveal any non-covalent interactions within the molecule, such as steric strain between the amino groups.

Intermolecular Interactions: In a solid-state or aggregated phase, DORI could map the network of intermolecular hydrogen bonds formed between the amino groups and the pyridazine nitrogen atoms of neighboring molecules. This would provide a detailed picture of the crystal packing forces. nih.gov

π-π Stacking: Pyridazine rings are known to engage in π-π stacking interactions. rsc.org DORI analysis could visualize and characterize these stacking interactions between parallel pyridazine rings, which are crucial for understanding the structure of molecular crystals.

A DORI analysis provides a three-dimensional representation where different types of interactions are color-coded, offering an intuitive and detailed view of the molecule's electronic and structural landscape. epfl.ch

Radial Distribution Function (RDF)

The Radial Distribution Function (RDF), or pair correlation function g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. wikipedia.org It is a powerful tool for characterizing the structure of liquids, solids, and amorphous materials. lammpstube.comwikibooks.org The RDF provides a statistical picture of the local environment around an atom or molecule. libretexts.org

In the context of this compound, an RDF analysis, typically derived from molecular dynamics simulations, could provide:

Solvation Structure: By calculating the RDF between the atoms of this compound and the atoms of a solvent (e.g., water), one could characterize the solvation shells around the molecule. This would reveal the average distances and coordination numbers of solvent molecules, particularly around the hydrophilic amino groups and the pyridazine nitrogen atoms.

Condensed-Phase Structure: In a simulation of the liquid or solid state of this compound, the RDF between different atoms of the molecules would reveal the short-range and long-range order. Peaks in the RDF would correspond to specific intermolecular distances, providing detailed information about the packing and organization of the molecules. wikibooks.org

Hydrogen Bonding Analysis: The RDF between the hydrogen atoms of the amino groups and the nitrogen atoms of neighboring pyridazine rings would show a sharp peak at the characteristic hydrogen bond distance, allowing for a quantitative analysis of hydrogen bonding in the condensed phase.

Spherical Harmonics

Spherical harmonics are a set of orthogonal functions defined on the surface of a sphere, widely used in physics and chemistry to describe angular distributions. researchgate.net In computational chemistry, they are particularly useful for representing and comparing the three-dimensional shapes of molecules and their properties, such as molecular surfaces and electrostatic potentials. nih.govoup.com

For this compound, a spherical harmonics-based approach could be used for:

Electrostatic Potential Characterization: The molecular electrostatic potential on the molecular surface can be expanded in a basis of spherical harmonics. This provides a detailed and analytical representation of the charge distribution, highlighting features like the negative potential around the nitrogen atoms and the positive potential around the amino hydrogens. This representation is useful for understanding intermolecular interactions and molecular recognition processes.

Protein-Ligand Docking: In the context of medicinal chemistry, if this compound or its derivatives are considered as ligands, spherical harmonics can be used to describe the shape and electrostatic properties of both the ligand and the protein binding pocket. This facilitates rapid and efficient screening and docking calculations to predict binding affinity and orientation. nih.gov

Coordination Chemistry and Supramolecular Assemblies

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the pyridazine (B1198779) framework is a subject of significant interest in inorganic and medicinal chemistry. The pyridazine heterocycle's π-deficient nature and the presence of multiple nitrogen atoms make it an attractive core for creating ligands with specific electronic and steric properties. acs.org Pyridazine-4,5-diamine, in particular, offers four nitrogen donor atoms—two from the ring and two from the amino substituents—which can be exploited for metal chelation.

The synthesis of pyridazine-based ligands often involves functionalizing a pre-formed pyridazine core. asianpubs.orgnih.gov For instance, derivatives can be prepared through condensation reactions involving the amino groups or by substitution on the pyridazine ring. A common strategy involves creating multidentate ligands by attaching other coordinating groups to the pyridazine backbone. An example of this design approach is the synthesis of picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), a tridentate ligand derived from a substituted pyridazine. nih.gov Such modifications aim to create specific chelation environments tailored for particular metal ions and applications, such as catalysis or the development of materials with unique magnetic or optical properties. nih.govrsc.org The inherent hydrogen-bonding capacity of the amino groups in this compound also allows for its use in designing structures for crystal engineering and supramolecular assembly. smolecule.com

Formation and Characterization of Metal Complexes

The pyridazine ring is known to bind transition metals, and derivatives of this compound are used to form a variety of coordination complexes. smolecule.com The formation of these complexes typically occurs by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695).

A detailed study on the pyridazine-based ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) demonstrates the formation of several first-row transition metal complexes. nih.gov Reaction of PIPYH with divalent nitrates of nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)) in ethanol resulted in complexes with different stoichiometries. nih.gov For example, copper formed a [Cu(II)(PIPYH)(NO₃)₂] complex, while nickel and zinc formed M(PIPYH)₂₂ type complexes. nih.gov The presence of a base like triethylamine (B128534) can lead to deprotonation of the ligand, yielding different complex structures, such as [Cu(II)(PIPY)(NO₃)] and [Zn(II)(PIPY)₂]. nih.gov In the case of cobalt, the metal center is oxidized from Co(II) to Co(III) during complexation, forming Co(III)(PIPY)₂. nih.gov

Characterization of these complexes is achieved through various analytical techniques. X-ray diffraction is used to determine the solid-state structure and coordination geometry of the metal center, revealing penta- or hexa-coordinated environments. nih.gov Mass spectrometry (ESI-MS) confirms the ligand-to-metal ratio, and for diamagnetic complexes like those of Zn(II), ¹H NMR spectroscopy provides insights into the structure in solution. nih.gov Techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy are employed to analyze the electronic properties of the complexes. nih.gov

Complex FormulaMetal IonCoordination GeometryKey Characterization Methods
[Cu(II)(PIPYH)(NO₃)₂]Copper (II)Penta-coordinatedX-ray Diffraction, EPR
Ni(II)(PIPYH)₂₂Nickel (II)Hexa-coordinatedX-ray Diffraction, UV/vis
Zn(II)(PIPYH)₂₂Zinc (II)Hexa-coordinatedX-ray Diffraction, ¹H NMR
Co(III)(PIPY)₂Cobalt (III)Hexa-coordinatedX-ray Diffraction
[Cu(II)(PIPY)(NO₃)]Copper (II)Not specifiedEPR, ESI-MS

While the coordination chemistry of this compound with transition metals is established, detailed studies on its complexes with main group metals are less common in the literature. The Lewis basic nitrogen atoms of the pyridazine ring and the amino groups are capable of coordinating to main group metal ions. However, specific examples of formation and characterization of such complexes involving this compound are not extensively documented.

Chelation Properties and Coordination Modes

This compound and its derivatives can exhibit various coordination modes due to the multiple nitrogen donor sites. The two adjacent nitrogen atoms of the pyridazine ring and the nitrogens of the 4,5-diamino groups can act as coordination sites. This arrangement allows the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion by coordinating through one ring nitrogen and the adjacent amino nitrogen, or potentially through the two amino nitrogens.

In more complex derivatives, the coordination mode can be expanded. For instance, the tridentate ligand PIPYH coordinates to metal centers using the pyridine (B92270) nitrogen, the imine nitrogen, and one of the pyridazine ring nitrogens. nih.gov X-ray diffraction analyses of its metal complexes confirm this tridentate chelation. nih.gov The specific coordination mode is influenced by factors such as the metal ion's size and electronic preference, the solvent, and the presence of counter-ions.

Ligand TypePotential Donor AtomsCommon Coordination ModeExample
This compoundRing N1, Ring N2, Amino N4, Amino N5BidentateHypothetical M(C₄H₆N₄)Cl₂
PIPYH (Derivative)Pyridine N, Imine N, Pyridazine Ring NTridentateNi(II)(PIPYH)₂₂ nih.gov

Supramolecular Interactions in Solution and Solid State

Host-guest chemistry involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions. mdpi.com The design of synthetic hosts for selective binding of guests is a central theme in supramolecular chemistry.

While the pyridazine scaffold has been incorporated into larger molecular systems for recognition studies, specific research detailing this compound itself as a host molecule is limited. However, its structural features suggest potential in this area. The arrangement of its hydrogen bond donors and acceptors, along with the π-electron system of the ring, could enable it to selectively bind small organic molecules or anions. For example, new pyrazole-pyridazine hybrids have been designed based on the principle of combining active pharmacophores to selectively fit into the active site of a target receptor, demonstrating the utility of the pyridazine core in designing molecules for selective recognition. rsc.orgnih.gov The development of such systems often relies on creating a pre-organized cavity or cleft where a guest can bind through complementary interactions like hydrogen bonding, π-π stacking, and electrostatic forces.

Self-Assembly Processes

The self-assembly of this compound into ordered supramolecular structures is primarily governed by its capacity for forming extensive hydrogen bonds and coordinating with metal centers. The molecule features multiple hydrogen bond donors (the two amino groups) and acceptors (the two adjacent ring nitrogen atoms), facilitating the creation of robust and intricate networks. smolecule.comnih.gov This hydrogen-bonding capability is a key driver in its use for crystal engineering and the formation of supramolecular assemblies. smolecule.com

The dual amino groups and the adjacent nitrogen atoms of the pyridazine ring provide a versatile platform for establishing specific, directional interactions. These interactions can lead to the formation of higher-order structures such as tapes, ribbons, and layers. rsc.org The arrangement of these functional groups allows this compound to act as a versatile building block in the programmed assembly of complex architectures.

Table 1: Interactions and Resulting Supramolecular Structures in Pyridazine-Based Systems

Interaction TypeParticipating GroupsResulting Supramolecular Structures
Hydrogen BondingAmino groups (-NH₂) as donors; Pyridazine ring nitrogens (N) as acceptorsTapes, Ribbons, Layers, 3D Networks nih.govrsc.org
Metal CoordinationPyridazine ring nitrogens (N) as ligandsMetal-Organic Frameworks (MOFs), Coordination Polymers, Cages pku.edu.cnrsc.orgsemanticscholar.org
π-π StackingAromatic Pyridazine RingsStacked columns, layered structures rsc.org

DNA-Targeting Supramolecular Binders

The development of molecules that can selectively bind to specific sequences of DNA is a significant area of research for therapeutic applications. Small molecules that target the minor groove of the DNA double helix are of particular interest. nih.gov These minor groove binders typically possess a planar, crescent-shaped structure that complements the curvature of the DNA groove and feature groups capable of forming hydrogen bonds with the base pairs at the floor of the groove. nih.govnih.gov

While direct studies on this compound as a DNA-targeting agent are not extensively documented, its structural and electronic properties suggest its potential as a scaffold for the design of such binders. The planar pyridazine ring provides the necessary flat topology, and the 4,5-diamine groups offer hydrogen-bonding capabilities analogous to those found in established DNA binders. nih.gov Research on related pyridazinone-based guanidine (B92328) derivatives has shown their potential as DNA minor groove binders, supporting the suitability of the pyridazine core for this application. nih.gov

Furthermore, the pyridazine heterocycle has been successfully incorporated into peptide nucleic acids (PNAs) to improve the recognition of specific base interruptions in RNA duplexes. nih.gov This demonstrates the capacity of the pyridazine structure to participate in specific hydrogen-bonding interactions with nucleic acid bases, a fundamental requirement for targeted binding. The design of supramolecular cages and assemblies that can encapsulate or present these binding motifs offers a sophisticated strategy for enhancing DNA recognition and affinity. acs.org

Table 2: Comparison of this compound Features with Ideal DNA Minor Groove Binders

FeatureIdeal Minor Groove BinderThis compound
Topology Planar, curved shape to fit the groovePlanar aromatic ring smolecule.com
Hydrogen Bonding H-bond donors/acceptors to interact with base pairsTwo amino groups (-NH₂) and two ring nitrogens (N) smolecule.com
Cationic Nature Often contains cationic groups for electrostatic interaction with DNA backboneCan be protonated to form cationic species
Hydrophobicity Aromatic regions to displace water from the grooveAromatic pyridazine core wikipedia.org

Applications in Catalysis through Coordination

The coordination of pyridazine-based ligands to transition metals has yielded a diverse range of catalysts for various organic transformations. researchgate.netnih.gov The electron-deficient nature of the pyridazine ring, compared to pyridine, significantly influences the electronic properties of the coordinated metal center. nih.govacs.org This modulation of the metal's electronic environment can enhance catalytic activity and selectivity.

This compound can serve as a bidentate or bridging ligand, utilizing the nitrogen atoms of the ring to coordinate with metal ions such as iridium, rhodium, or ruthenium. acs.orgacs.org The resulting metal complexes have shown promise in several catalytic applications. For instance, iridium complexes featuring dipyridyl-pyridazine ligands have been developed as efficient catalysts for water oxidation, a key reaction in artificial photosynthesis. acs.org Similarly, ruthenium complexes with pyridazine-based ligands have been investigated for the transfer hydrogenation of ketones. researchgate.net

The amino groups at the 4 and 5 positions of this compound can further refine the catalytic properties of its metal complexes. These groups can act as secondary coordination sites or participate in hydrogen bonding to stabilize transition states or orient substrates, thereby influencing the catalyst's performance. The development of ligands that actively participate in the catalytic cycle through metal-ligand cooperativity is a growing area of research, and functionalized pyridazines are promising candidates for such applications. acs.org

Table 3: Examples of Catalytic Systems Based on Pyridazine Ligands

Metal CenterLigand TypeCatalytic Application
Iridium (Ir)Dipyridyl-pyridazineWater Oxidation acs.org
Rhodium (Rh) / Iridium (Ir)Pyridine-functionalized N-Heterocyclic CarbeneHydrosilylation, Hydrogen Transfer acs.org
Ruthenium (Ru)Amide-acid/ester ligands with pyridazine coreAcceptorless Dehydrogenation of Amines rsc.org
Palladium (Pd)Pyridazine-based pincer ligandsC-H Functionalization nih.govnih.gov

Applications in Advanced Materials Science

Organic Electronic Materials

The pyridazine (B1198779) core is a subject of growing interest in the design of organic electronic materials due to its distinct optoelectronic properties. rsc.org While research specifically on Pyridazine-4,5-diamine is emerging, the broader family of pyridazine-based materials has shown significant promise in devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org

Pyridazine derivatives have been investigated as components in organic photovoltaic devices and organic light-emitting diodes. rsc.org In the context of dye-sensitized solar cells (DSSCs), a type of OSC, new aromatic compounds with a pyridazine core have been synthesized and tested. nih.gov These materials serve as electron-withdrawing monomers in the creation of conjugated polymers for photovoltaic applications. nih.govresearchgate.net First studies of solar cells incorporating these pyridazine-based polymers have shown initial power conversion efficiencies of up to 0.5% for an active area of 1.0 cm². nih.gov

In the realm of OLEDs, pyridazine-based compounds have been explored as emitters that exhibit thermally activated delayed fluorescence (TADF). nih.govfrontiersin.org This mechanism is crucial for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. For instance, donor-acceptor molecules with a pyridazine acceptor unit combined with phenoxazine (B87303) donor units have demonstrated high reverse intersystem crossing rates, leading to fast TADF with delayed emission lifetimes of less than 500 nanoseconds. frontiersin.org The electron-accepting nature of the pyridazine ring is beneficial for designing such donor-acceptor type materials. nih.gov

The charge transport and optoelectronic properties of pyridazine-containing molecules are intrinsically linked to the electron-deficient character of the pyridazine ring. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic properties of pyridazine and its derivatives. researchgate.netcore.ac.ukiiste.org These studies help in predicting the geometries, electronic structures, and energy levels (HOMO and LUMO) of these molecules, which are critical for their function in electronic devices. researchgate.netnih.gov

DFT calculations have shown that the introduction of nitrogen atoms into an aromatic ring, as in pyridazine, lowers the energy gap and can enhance the electronic properties relevant for charge transport. core.ac.ukiiste.org The LUMO levels of pyridazine are comparable to other commonly used acceptor moieties like pyrazine (B50134) and triazine, indicating its potential as a strong electron acceptor. frontiersin.org The specific substitution pattern on the pyridazine ring can further tune these properties. For example, push-pull π-conjugated systems based on pyridazine and thiophene (B33073) heterocycles have been synthesized, and their nonlinear optical properties were evaluated, showing potential for applications in second harmonic generation. nih.gov

Computational studies on various pyridazine derivatives designed as donor-π-acceptor (D-π-A) dyes for DSSCs have indicated that the HOMO and LUMO energy levels can be tuned to facilitate efficient electron injection and dye regeneration, which are key processes for solar cell performance. researchgate.net The calculated electronic and optical properties suggest that certain pyridazine derivatives could be promising sensitizers for TiO2 nanocrystalline solar cells. researchgate.net

Energetic Materials Development

The high nitrogen content and positive heat of formation of the pyridazine ring make it an attractive scaffold for the development of high-energy density materials (HEDMs). The focus is on creating nitrogen-rich compounds that offer a balance of high performance and acceptable thermal stability and sensitivity.

The design of energetic materials based on pyridazine often involves the introduction of explosophoric groups such as nitro (-NO2), azido (B1232118) (-N3), and nitramino (-NHNO2) onto the pyridazine backbone. A common synthetic strategy involves the functionalization of commercially available pyridazine precursors through nitration, amination, and other substitution reactions to build more complex, energy-rich molecules.

For example, a series of energetic compounds have been synthesized from 3,6-dichloropyridazine. Through a sequence of reactions including nucleophilic substitution and nitration, various functional groups can be introduced to create a library of pyridazine-based energetic materials. The synthesis of fused-ring systems, such as tetrazolo[1,5-b]pyridazines, is another effective strategy to increase the nitrogen content and energy density.

A critical aspect of developing new energetic materials is ensuring adequate thermal stability for safe handling and storage, alongside superior detonation performance. Pyridazine-based energetic compounds have shown a wide range of thermal stabilities, with decomposition temperatures (Td) varying based on their specific molecular structure. For instance, some synthesized pyridazine derivatives exhibit thermal stabilities ranging from 120 to 250 °C.

The detonation performance, characterized by detonation velocity (VOD) and detonation pressure (DP), is a key measure of an explosive's power. Nitrogen-rich pyridazine derivatives have demonstrated promising performance characteristics. The table below summarizes the thermal stability and detonation performance of selected pyridazine-based energetic compounds from research literature.

Compound NameDecomposition Temperature (Td) (°C)Detonation Velocity (VOD) (m/s)Detonation Pressure (DP) (GPa)
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amineNot specified874631.5
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine290Not specifiedNot specified
7-nitrotetrazolo[1,5-b]pyridazine-6,8-diamine287889930.3
A triazolo-pyridazine derivative with -C(NO2)31267188Not specified
A triazolo-pyridazine derivative with -NHNO2353Not specifiedNot specified

Polymer Chemistry and Polymerization Initiators

The intersection of pyridazine chemistry with polymer science has primarily been in the development of functional polymers containing the pyridazine moiety, particularly for electronic applications.

New pyridazine-based monomers have been synthesized to create conjugated polymers for use in organic solar cells. nih.gov These polymers incorporate the electron-withdrawing pyridazine core into the polymer backbone to achieve desired electronic properties, such as optimized HOMO and LUMO energy levels for efficient charge separation and transport. nih.govresearchgate.net Furthermore, an inverse electron demand Diels-Alder reaction has been utilized to prepare pyridazine-containing polymers through post-polymerization functionalization. researchgate.net

While pyridazine derivatives have been incorporated into polymer structures, there is currently no available research indicating that this compound or its close derivatives are used as polymerization initiators. The field of polymerization initiators is dominated by classes of compounds such as azo compounds, peroxides, and redox initiators, and pyridazines have not been reported in this capacity.

Fluorescent Probes and Sensors

The inherent electronic structure of the pyridazine ring, characterized by its electron-deficient nature, makes this compound a promising scaffold for the development of fluorescent probes and chemical sensors. The two amino groups at the 4 and 5 positions can act as electron-donating groups, creating a potential push-pull system that is often a key feature in the design of fluorophores with sensitivity to their environment. While specific research on this compound as a primary fluorophore is not extensively documented, the broader class of pyridazine and pyridine (B92270) derivatives has been widely explored for sensing applications. These related compounds provide a strong basis for understanding the potential of this compound in this field.

The general principle behind the function of fluorescent probes and sensors involves the interaction of the analyte with the fluorophore, leading to a detectable change in its fluorescence properties. This can manifest as an increase in fluorescence intensity ("turn-on" sensor), a decrease ("turn-off" sensor), or a shift in the emission wavelength. These changes are often triggered by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new chemical species with different photophysical properties.

Derivatives of pyridazine have been shown to exhibit fluorescence and have been utilized as sensors for various analytes. For instance, certain donor-acceptor type 1,2-pyridazine derivatives display "turn-on" fluorescence in the presence of acid. nih.gov The protonation of the pyridazine ring can alter the electronic properties of the molecule, leading to a significant change in its fluorescence emission. nih.gov This principle could potentially be applied to sensors based on this compound for detecting changes in pH or the presence of acidic species.

Furthermore, the amino groups of this compound are reactive and can be readily modified to introduce specific recognition units for a target analyte. For example, Schiff base derivatives can be synthesized by condensing the diamine with various aldehydes. Schiff bases are well-known for their ability to coordinate with metal ions, and many fluorescent chemosensors for metal ions are based on this chemistry. Pyridine-based Schiff base ligands have been successfully employed as fluorescent sensors for a range of metal ions. The coordination of a metal ion to the Schiff base can modulate the electronic properties of the fluorophore, resulting in a change in its fluorescence signal.

The development of fluorescent sensors often involves creating a system where the fluorescence is initially quenched and then restored upon binding to the analyte (a "turn-on" response), which is desirable for high sensitivity. This can be achieved by incorporating a quenching moiety that is displaced or chemically altered upon interaction with the target. Conversely, a "turn-off" response can be engineered where the analyte binding enhances a non-radiative decay pathway, leading to fluorescence quenching.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Drug Design

Computational approaches are becoming instrumental in accelerating the drug discovery pipeline. Molecular docking simulations, for instance, can predict the binding affinity and interaction modes of Pyridazine-4,5-diamine derivatives with biological targets like protein kinases or enzymes. nih.govnih.gov These in silico methods allow for the high-throughput screening of virtual libraries, identifying promising candidates before committing to costly and time-consuming synthesis.

Furthermore, ML models can be trained on existing data to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, for novel derivatives. nih.gov By analyzing quantitative structure-activity relationships (QSAR), AI algorithms can identify key molecular features of the this compound scaffold that are crucial for biological activity, guiding medicinal chemists in designing compounds with improved efficacy and better pharmacokinetic profiles. researchgate.net The use of Density Functional Theory (DFT) calculations can further refine this process by providing insights into the electronic structure and reactivity of designed molecules. researchgate.net

Table 1: Application of AI/ML in the Development of this compound Derivatives

Computational Technique Application in Drug Design Predicted Outcome
Molecular Docking Virtual screening against protein targets (e.g., kinases, enzymes) Binding affinity, interaction modes, lead identification
Machine Learning (QSAR) Prediction of biological activity from chemical structure Structure-activity relationships, optimization of potency
ADME/Tox Prediction In silico assessment of pharmacokinetic and toxicity profiles Drug-likeness, safety profiles, candidate prioritization

Sustainable Synthesis and Green Chemistry Innovations

The future synthesis of this compound and its derivatives will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current research on heterocyclic compounds emphasizes sustainable methods such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields compared to conventional heating. mdpi.comresearchgate.net

A key focus is the replacement of hazardous and volatile organic compounds (VOCs) with eco-friendly solvents like water or bio-based alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.com The development of one-pot procedures and catalyst-free reactions further enhances the sustainability profile by minimizing waste and simplifying operational setups. researchgate.net For instance, adapting existing synthetic routes to utilize water as a solvent at room temperature, potentially catalyzed by cost-effective and low-toxicity reagents, represents a significant goal for the eco-friendly production of diamines. nih.gov

Future innovations may involve flow chemistry, which allows for highly controlled, scalable, and safer production processes. Integrating these technologies will be crucial for the industrial-scale synthesis of this compound-based compounds in a manner that is both economically viable and environmentally responsible. mdpi.com

Novel Applications in Nanotechnology and Biosensors

The unique structure of this compound, featuring two adjacent amino groups on an aromatic heterocyclic ring, makes it an excellent candidate for applications in nanotechnology and the development of advanced sensors. The diamino functionality provides ideal anchor points for covalently bonding the molecule to the surface of nanoparticles, thereby creating functionalized nanomaterials with tailored properties. nih.govnih.gov

Research on related diaminopyridines has shown that they can be successfully anchored onto silica-coated magnetic (Fe₃O₄) nanoparticles. nih.govnih.gov Such functionalized nanoparticles exhibit fluorescent properties and can be used for the selective magneto-separation and optical determination of metal ions. Similarly, this compound could be used to functionalize nanoparticles for applications in drug delivery, bio-imaging, and catalysis. mdpi.commdpi.com The preparation of solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs) from pyridazine (B1198779) derivatives has been shown to enhance cytotoxic efficacy against cancer cell lines, indicating a promising strategy for therapeutic applications. mdpi.com

In the field of biosensors, the ortho-diamine moiety is a powerful recognition element. A fluorescent probe based on a similar structure, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, has been developed for the real-time visual monitoring of the toxic gas phosgene. nih.gov The reaction of the ortho-diamine with the analyte induces a change in the intramolecular charge transfer (ICT) effect, leading to a detectable change in fluorescence. nih.gov This principle could be applied to develop this compound-based chemosensors for various analytes of environmental or clinical importance. Furthermore, the amine groups can serve as immobilization sites for enzymes, such as diamine oxidase, to create amperometric biosensors for detecting biogenic amines like histamine. mdpi.com

Table 2: Potential Nanotechnology and Biosensor Applications of this compound

Application Area Proposed Role of this compound Enabling Feature
Nanotechnology Surface functionalization agent for magnetic or gold nanoparticles Covalent attachment via two amino groups
Component of drug delivery systems (e.g., SLNs, LPHNPs) Serves as a core structure for therapeutic agents
Biosensors Fluorescent probe for toxic chemical detection Ortho-diamine moiety for analyte-specific reaction

Challenges and Opportunities in this compound Research

The exploration of this compound presents both significant challenges and exciting opportunities for chemists and material scientists.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted pyridazine derivatives can be challenging. Direct C-H functionalization of the pyridazine ring, a desirable modern synthetic strategy, is often complicated by the electron-deficient nature of the ring and the potential for the ring nitrogen atoms to poison transition-metal catalysts. nih.govnih.gov

Regioselectivity: Controlling the regioselectivity during functionalization reactions on either the ring or the amino groups requires careful optimization of reaction conditions to avoid mixtures of products.

Limited Precursors: The availability of diverse starting materials for the synthesis of complex this compound derivatives can be limited, sometimes necessitating lengthy synthetic sequences. nih.gov

Opportunities:

Privileged Scaffold in Drug Discovery: The pyridazine heterocycle is gaining recognition as a valuable scaffold in drug design. nih.gov Its unique properties, including a high dipole moment and robust hydrogen-bonding capacity, offer advantages in modulating drug-target interactions and improving physicochemical properties. nih.gov

Versatile Coordination Ligand: The two adjacent amino groups, along with the ring nitrogens, provide multiple potential coordination sites, making this compound a versatile ligand for constructing novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting magnetic, optical, or catalytic properties.

Platform for High-Energy Materials: The nitrogen-rich pyridazine backbone is being explored as a promising foundation for the development of high-energy density compounds. rsc.orgrsc.org

Functional Materials: The ability to serve as a reactive building block or a surface modification agent opens up avenues in the creation of novel polymers, sensors, and nanomaterials. nih.govinoe.ro

Overcoming the synthetic challenges will unlock the vast potential of this compound, enabling its full exploitation in the development of next-generation pharmaceuticals, advanced materials, and innovative chemical technologies.

Q & A

Q. What are the common synthetic routes for pyridazine-4,5-diamine derivatives, and how can reaction conditions be optimized?

this compound derivatives are synthesized via multicomponent reactions or stepwise functionalization. For example, imidazopyridazine-based N-phenylbenzamide derivatives were synthesized using this compound in a one-pot reaction catalyzed by phosphoric acid with glycerol as solvent . Optimization involves solvent choice (polar solvents like glycerol enhance reaction rates) and acid catalysts (phosphoric acid improves yield and selectivity). Reaction temperature and stoichiometric ratios of intermediates (e.g., dimethyl phthalate, aniline) also critically influence product purity .

Q. How are this compound derivatives characterized for structural confirmation?

Characterization typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, pyrimido[4,5-d]pyridazine-4,8-dione derivatives were validated using ¹H NMR to confirm substituent positions and HRMS to verify molecular weights . X-ray crystallography is essential for confirming bicyclic scaffold geometries in novel derivatives .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound derivatives?

Key properties include logP (hydrophobicity), polar surface area (PSA), and hydrogen-bonding capacity. Derivatives with lower logP (<3) and moderate PSA (50–100 Ų) exhibit better aqueous solubility, critical for in vitro assays . Stability studies under varying pH and temperature conditions are recommended to identify degradation pathways, especially for amine-rich structures prone to oxidation .

Advanced Research Questions

Q. How can scaffold-hopping strategies enhance the biological activity of this compound-based compounds?

Scaffold hopping involves replacing core structures with bioisosteres to diversify target interactions. For instance, replacing quinolinone with pyrimido[4,5-d]pyridazine-4,8-dione improved interactions with cancer-relevant proteins (e.g., kinases) due to enhanced π-π stacking and hydrogen-bonding motifs . Computational tools like ECFP4/FCFP4 fingerprints assess molecular diversity and guide scaffold selection .

Q. What computational methods are effective for predicting the biological targets of this compound derivatives?

Inverse virtual screening (iVS) and molecular docking are widely used. A study screened 43 pyridazine-based compounds against 31 cancer-relevant proteins, identifying interactions with kinases (e.g., EGFR) and metabolic enzymes (e.g., DHFR) . iVS leverages docking scores and binding energy calculations (<−8 kcal/mol suggests strong binding) to prioritize targets . Physiologically based pharmacokinetic (PBPK) modeling further evaluates absorption and permeability for lead optimization .

Q. How do substituent variations on the this compound core affect antitumor or antimicrobial activity?

Substituents at the N4 and N5 positions modulate activity. For example:

  • Anticancer activity : Electron-withdrawing groups (e.g., -CF₃) at N5 enhance cytotoxicity by increasing DNA intercalation potential .
  • Antitubercular activity : Benzylidene substituents at N5 improve mycobacterial membrane penetration, with IC₅₀ values <10 µM reported for derivatives like N5-(3-nitrobenzylidene)-N4-phenyl pyrimidine-4,5-diamine .
    Structure-activity relationship (SAR) tables (Table 1) should compare substituents, logP, and IC₅₀ values to guide design .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across this compound derivatives?

  • Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) to minimize discrepancies.
  • Metabolic stability : Use liver microsome assays to identify derivatives prone to rapid metabolism, which may explain false negatives in vitro .
  • Off-target effects : Employ selectivity profiling (e.g., kinase panels) to distinguish specific vs. promiscuous inhibitors .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) properties of this compound derivatives?

  • In vitro : Caco-2 assays for permeability; microsomal stability tests (human/rodent) for metabolic clearance .
  • In vivo : Rodent PK studies with intravenous/oral dosing to calculate bioavailability (%F). Derivatives with %F >30% and half-life >2 hours are prioritized .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.